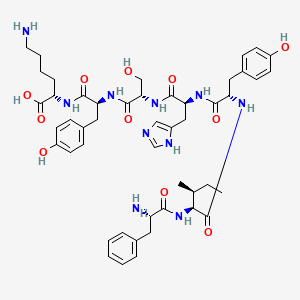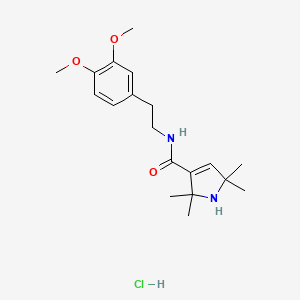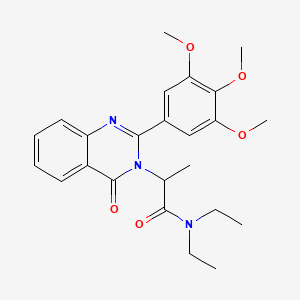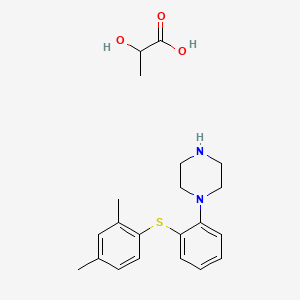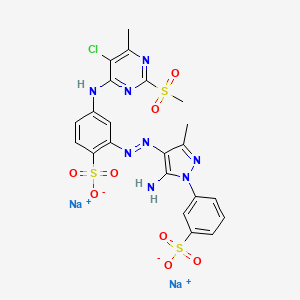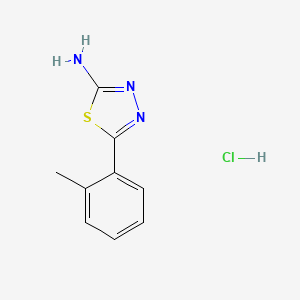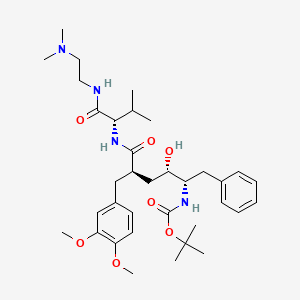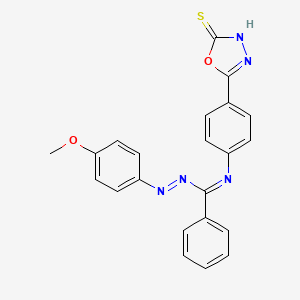
5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the azo group (–N=N–) and the thione group (–C=S) in its structure contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-methoxyaniline to form the corresponding diazonium salt. This is followed by coupling with an appropriate aromatic compound to form the azo compound.
Formation of the Oxadiazole Ring: The azo compound is then subjected to cyclization with a suitable reagent, such as thiosemicarbazide, under acidic or basic conditions to form the oxadiazole ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying enzyme inhibition, protein binding, and other biochemical processes.
Medicine
Potential medicinal applications include its use as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
作用机制
The mechanism of action of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the thione group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenylazo)aniline: Similar in structure but lacks the oxadiazole and thione groups.
2-(4-Methoxyphenyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the azo and thione groups.
4-(4-Methoxyphenyl)-1,3,4-thiadiazole: Contains the thione group but lacks the azo and oxadiazole groups.
Uniqueness
The uniqueness of 5-(4-((((4-Methoxyphenyl)azo)phenylmethylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its combination of the azo, oxadiazole, and thione groups. This combination imparts distinctive chemical properties, such as enhanced reactivity and stability, making it a versatile compound for various applications.
属性
CAS 编号 |
122351-95-5 |
|---|---|
分子式 |
C22H17N5O2S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-13-11-18(12-14-19)24-25-20(15-5-3-2-4-6-15)23-17-9-7-16(8-10-17)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
InChI 键 |
UXRJTQSQCLVFGV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC(=NC2=CC=C(C=C2)C3=NNC(=S)O3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


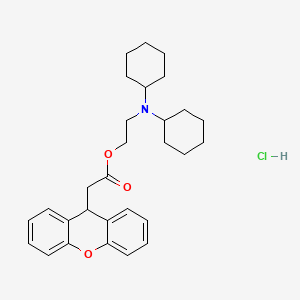
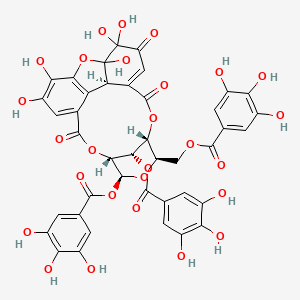
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
